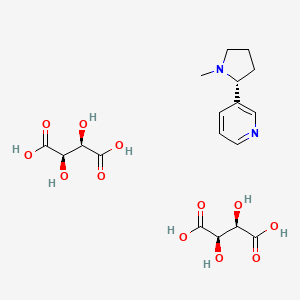
(R)-3-(1-Methylpyrrolidin-2-yl)pyridine bis((2R,3R)-2,3-dihydroxysuccinate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(1-Methylpyrrolidin-2-yl)pyridine bis((2R,3R)-2,3-dihydroxysuccinate) is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a pyridine ring attached to a methylpyrrolidine moiety, further complexed with dihydroxysuccinate groups. Its intricate structure allows for diverse chemical reactivity and potential utility in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Methylpyrrolidin-2-yl)pyridine bis((2R,3R)-2,3-dihydroxysuccinate) typically involves multi-step organic synthesis techniques. The initial step often includes the formation of the pyridine ring, followed by the introduction of the methylpyrrolidine group through nucleophilic substitution reactions. The final step involves the complexation with dihydroxysuccinate groups under controlled conditions, such as specific pH and temperature settings, to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated into the production process to reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
®-3-(1-Methylpyrrolidin-2-yl)pyridine bis((2R,3R)-2,3-dihydroxysuccinate) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-3-(1-Methylpyrrolidin-2-yl)pyridine bis((2R,3R)-2,3-dihydroxysuccinate) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules makes it a valuable tool for studying biochemical pathways and molecular interactions.
Medicine
In medicine, ®-3-(1-Methylpyrrolidin-2-yl)pyridine bis((2R,3R)-2,3-dihydroxysuccinate) is investigated for its potential therapeutic applications. Its unique chemical properties may allow for the development of new drugs targeting specific molecular pathways involved in diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile component in the formulation of high-performance materials.
Mecanismo De Acción
The mechanism of action of ®-3-(1-Methylpyrrolidin-2-yl)pyridine bis((2R,3R)-2,3-dihydroxysuccinate) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-3-(1-Methylpyrrolidin-2-yl)pyridine bis((2R,3R)-2,3-dihydroxysuccinate)
- ®-3-(1-Methylpyrrolidin-2-yl)pyridine bis((2S,3S)-2,3-dihydroxysuccinate)
- ®-3-(1-Methylpyrrolidin-2-yl)pyridine bis((2R,3S)-2,3-dihydroxysuccinate)
Uniqueness
What sets ®-3-(1-Methylpyrrolidin-2-yl)pyridine bis((2R,3R)-2,3-dihydroxysuccinate) apart from similar compounds is its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The precise arrangement of atoms in this compound allows for unique interactions with molecular targets, making it a valuable tool in various scientific and industrial applications.
Propiedades
Número CAS |
50915-69-0 |
|---|---|
Fórmula molecular |
C18H26N2O12 |
Peso molecular |
462.4 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;3-[(2R)-1-methylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H14N2.2C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*5-1(3(7)8)2(6)4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t10-;2*1-,2-/m111/s1 |
Clave InChI |
RFEJUZJILGIRHQ-VGHAOCGRSA-N |
SMILES isomérico |
CN1CCC[C@@H]1C2=CN=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


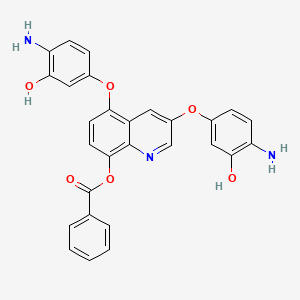

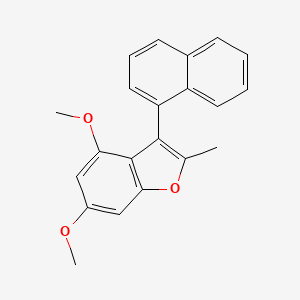
![Cyclopropa[3,4]cyclopenta[1,2-d]pyrimidine](/img/structure/B12899958.png)
![8-Methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12899964.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B12899972.png)
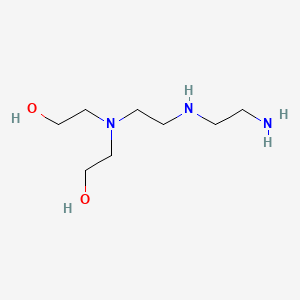
![4-(4-(5-Methylbenzo[d]oxazol-2-yl)styryl)benzamide](/img/structure/B12899992.png)
![1,2,3,4,6,7,8,9-Octamethyldibenzo[b,d]furan](/img/structure/B12899997.png)
![8-Chloro-4,4,5-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12900009.png)
![3-[3-(Phenylsulfanyl)propyl]furan](/img/structure/B12900014.png)
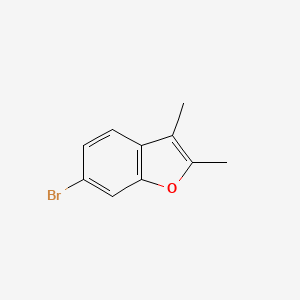

![3-Methylidene-4-[(2-phenylethyl)sulfanyl]oxolane](/img/structure/B12900046.png)
